molecular formula C12H11F3N2 B1179359 [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene CAS No. 162157-04-2

[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene

Cat. No. B1179359
CAS RN: 162157-04-2
M. Wt: 361.266
InChI Key:
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Description

Chemical Reactions Analysis

Ferrocene and its derivatives have been studied for their ground state electronic structures in both solution and solid states . The nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .

Mechanism of Action

While the specific mechanism of action for “[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene” is not available, ferrocene-based drugs have been used to cure cancers and various other diseases . The mechanism often involves the production of reactive oxygen species (ROS), particularly the OH. radical, produced by Fenton catalysis .

Safety and Hazards

The safety data sheet for ferrocene suggests that it is a flammable solid and harmful if swallowed . Personal precautions include ensuring adequate ventilation and using personal protective equipment as required . It is also advised not to flush the compound into surface water or sanitary sewer system .

Future Directions

Ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future directions for “[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene” could potentially follow similar paths, but specific future directions for this compound are not mentioned in the sources I found.

properties

IUPAC Name

cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-phenyl-1,3-oxazolidin-3-ide;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h1-9,13H,10H2;1-5H;/q2*-1;+2/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDWKAHXCQWFM-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene

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